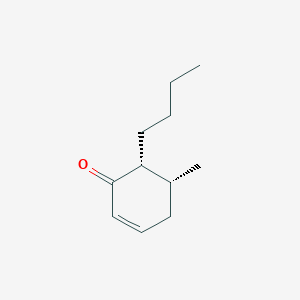
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the butyl and methyl groups.
Grignard Reaction: A Grignard reagent, such as butylmagnesium bromide, is used to introduce the butyl group at the 6-position of the cyclohexanone.
Alkylation: The methyl group is introduced via an alkylation reaction using methyl iodide in the presence of a strong base like sodium hydride.
Dehydration: The resulting alcohol undergoes dehydration to form the cyclohexene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride and alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexene derivatives.
Scientific Research Applications
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
(5R,6R)-6-Butyl-5-methylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of a ketone group, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
86509-55-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(5R,6R)-6-butyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-7-10-9(2)6-5-8-11(10)12/h5,8-10H,3-4,6-7H2,1-2H3/t9-,10-/m1/s1 |
InChI Key |
KAQLHSAURJZXGW-NXEZZACHSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@@H](CC=CC1=O)C |
Canonical SMILES |
CCCCC1C(CC=CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















